1-(4-Nitrophenyl)pyrrolidin-2-one
Overview
Description
1-(4-Nitrophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 4-nitrophenyl group
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one typically involves the reaction of 4-nitroaniline with a suitable precursor to form the pyrrolidinone ring. One common method includes the use of donor-acceptor cyclopropanes and primary amines such as anilines or benzylamines. The reaction proceeds through a Lewis acid-catalyzed opening of the cyclopropane, followed by lactamization and dealkoxycarbonylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(4-Nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-Nitrophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bioactive molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or modulate protein functions, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)pyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidin-2-one: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitrophenyl derivatives: Compounds with similar nitro group substitution but different core structures.
Pyrrolidinone derivatives: Compounds with various substituents on the pyrrolidinone ring, leading to diverse biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYMDBUHBOEDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305852 | |
Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13691-26-4 | |
Record name | 13691-26-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a bromine atom at the 3-position influence the hydrolysis of 1-(4-nitrophenyl)pyrrolidin-2-one in basic conditions?
A1: The research paper [] demonstrates that introducing a bromine atom at the 3-position of this compound significantly impacts its hydrolysis rate in basic solutions. Specifically, the presence of the bromine atom accelerates all reaction steps involved in the hydrolysis process compared to the unsubstituted parent compound. This acceleration is attributed to the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon in the pyrrolidin-2-one ring, making it more susceptible to nucleophilic attack by hydroxide ions.
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